molecular formula C8H8NO5PS B12755748 2-Methoxy-6-nitro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2-thione CAS No. 19143-18-1

2-Methoxy-6-nitro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2-thione

Cat. No.: B12755748
CAS No.: 19143-18-1
M. Wt: 261.19 g/mol
InChI Key: VOYURRLYYZCFGG-UHFFFAOYSA-N
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Description

5-Nitrosalithion is an organic compound known for its unique chemical properties and potential applications in various fields It is characterized by the presence of a nitroso group (-NO) attached to a salithion backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrosalithion typically involves the nitration of salithion. One common method is the use of concentrated nitric acid or a mixture of concentrated nitric acid and glacial acetic acid as the nitrating agent. The reaction is carried out in a microchannel continuous flow reactor, which allows for efficient and controlled nitration. The reaction mixture is then quenched in cold water to precipitate the product, which is subsequently purified by filtration and washing .

Industrial Production Methods

For industrial-scale production, the microchannel continuous flow process is preferred due to its efficiency, safety, and ability to produce high yields. This method involves the continuous feeding of salithion and the nitrating agent into the reactor, where the reaction takes place under controlled conditions. The product is continuously collected, reducing the need for batch processing and improving overall productivity .

Chemical Reactions Analysis

Types of Reactions

5-Nitrosalithion undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

5-Nitrosalithion has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of nitrosation and nitrosylation reactions.

    Medicine: Investigated for its potential therapeutic applications, including its role as a nitric oxide donor.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other fine chemicals

Mechanism of Action

The mechanism of action of 5-Nitrosalithion involves the nitroso group, which can participate in various biochemical reactions. In biological systems, the nitroso group can undergo nitrosation and nitrosylation, leading to the formation of S-nitrosothiols and other nitroso derivatives. These reactions are important in cell signaling and can affect various molecular targets and pathways, including the regulation of protein function and gene expression .

Comparison with Similar Compounds

Similar Compounds

    5-Nitrosalicylic Acid: Similar in structure but with different reactivity and applications.

    5-Nitro-1,10-Phenanthroline: Shares the nitroso group but has a different backbone and applications.

    Nitrofurantoin: Contains a nitro group and is used as an antibiotic .

Uniqueness

5-Nitrosalithion is unique due to its specific combination of the nitroso group with the salithion backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

19143-18-1

Molecular Formula

C8H8NO5PS

Molecular Weight

261.19 g/mol

IUPAC Name

2-methoxy-6-nitro-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine

InChI

InChI=1S/C8H8NO5PS/c1-12-15(16)13-5-6-4-7(9(10)11)2-3-8(6)14-15/h2-4H,5H2,1H3

InChI Key

VOYURRLYYZCFGG-UHFFFAOYSA-N

Canonical SMILES

COP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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